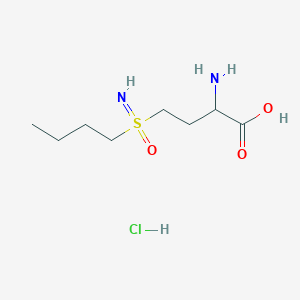

DL-Buthionine-(S,R)-sulfoximine (hydrochloride)

Description

DL-Buthionine-(S,R)-sulfoximine (hydrochloride) is a potent, cell-permeable inhibitor of γ-glutamylcysteine synthetase (GCL), the rate-limiting enzyme in glutathione (GSH) biosynthesis . By depleting intracellular GSH, it disrupts redox homeostasis, rendering cells susceptible to oxidative stress and enhancing the cytotoxicity of chemotherapeutic agents like melphalan and cisplatin . Its racemic DL-form (a mixture of S,R and R,S stereoisomers) is widely used in research to study GSH-dependent pathways in cancer, immunology, and plant biology . With a molecular weight of 264.7 g/mol and solubility in water, it is experimentally administered at micromolar concentrations to modulate cellular redox states .

Properties

IUPAC Name |

2-amino-4-(butylsulfonimidoyl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3S.ClH/c1-2-3-5-14(10,13)6-4-7(9)8(11)12;/h7,10H,2-6,9H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWPIVFRJOQKNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=N)(=O)CCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent-Based Crystallization

The patent US5294736A details a method for enriching L-buthionine-S-sulfoximine from a racemic mixture. The crude product is dissolved in an acid-alcohol solvent (e.g., ethanol with trifluoroacetic acid), and a non-polar solvent (n-hexane) is added to induce crystallization. The L-S-isomer preferentially crystallizes as the trifluoroacetate salt due to its lower solubility.

Typical Protocol:

Aqueous Recrystallization

Repeated recrystallization from water enriches the L-R-isomer. Griffith et al. (1982) demonstrated that L-buthionine-R-sulfoximine crystallizes preferentially in water, achieving >99% purity after three cycles.

Steps:

-

Dissolve DL-BSO in boiling water (1:5 w/v).

-

Cool slowly to 25°C, then to 4°C for 24 hours.

-

Filter and dry crystals; repeat twice.

Hydrochloride Salt Formation

Conversion of the free zwitterion to the hydrochloride salt enhances stability and solubility. The patent US5294736A describes two approaches:

Direct Neutralization

Ion Exchange Chromatography

-

Load L-S-sulfoximine solution onto Dowex 50 (H⁺) resin.

-

Elute with 4M HCl; collect fractions containing sulfoximine.

Analytical Validation

Chiral HPLC

A solvent-phase HPLC method resolves DL-BSO diastereomers using a D-proline and cupric acetate buffer:

Melting Point and Spectroscopic Data

Scalability and Industrial Considerations

Large-scale production requires optimizing solvent recovery and minimizing waste. The patent US5294736A suggests using petroleum ether instead of n-hexane for cost efficiency. Additionally, coupling continuous crystallization with inline HPLC monitoring ensures consistent diastereomer ratios.

Table 1: Comparison of Preparation Methods

| Method | Solvent System | Yield (%) | Purity (%) |

|---|---|---|---|

| TFA/Hexane Crystallization | Ethanol/TFA/Hexane | 50 | 99.0 |

| Aqueous Recrystallization | Water | 30 | 99.7 |

| Ion Exchange | HCl/Dowex 50 | 85 | 98.5 |

Chemical Reactions Analysis

Types of Reactions

DL-Buthionine-(S,R)-sulfoximine (hydrochloride) primarily undergoes substitution reactions due to the presence of the sulfoximine group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield sulfides .

Scientific Research Applications

Cancer Research

BSO is primarily recognized for its ability to deplete intracellular GSH levels, which is significant in cancer therapy. GSH is known to protect cells from oxidative stress and is often elevated in cancer cells, contributing to drug resistance.

- Combination Therapy : A study evaluated the efficacy of combining BSO with azathioprine for treating hepatocellular carcinoma. The results indicated that this combination could enhance localized treatment effectiveness by overcoming GSH-mediated resistance mechanisms .

- Reversal of Drug Resistance : In vivo studies demonstrated that BSO could reverse multidrug resistance in tumor models. Specifically, when combined with doxorubicin, BSO treatment led to a 50% overall response rate in human fibrosarcoma xenografts, suggesting that GSH depletion can enhance the cytotoxic effects of chemotherapy .

Neuroprotection and Neurodegenerative Diseases

Research has shown that BSO can induce oxidative stress conditions that mimic certain neurodegenerative diseases. This property makes it a valuable tool for studying the underlying mechanisms of neuronal damage.

- Oxidative Stress Studies : In heart-derived H9c2 cells, BSO-induced GSH depletion was linked to increased reactive oxygen species (ROS) production and subsequent cell death. This study highlighted the role of GSH in protecting against oxidative damage and suggested potential therapeutic strategies for neuroprotection .

Mechanistic Studies on Cellular Viability

BSO's ability to deplete GSH has been utilized to investigate cellular mechanisms related to oxidative stress and apoptosis.

- Caspase Activation : Research indicated that BSO treatment led to caspase-3 activation and increased cell death in H9c2 cells. The study provided insights into the signaling pathways involved in oxidative stress-induced cell death and the protective role of GSH .

Beyond its applications in oncology, BSO has potential implications in other therapeutic areas due to its role in modulating oxidative stress.

- Cardiovascular Research : Studies have linked GSH depletion with cardiovascular damage, suggesting that BSO could serve as a model for understanding heart disease mechanisms related to oxidative stress.

Mechanism of Action

DL-Buthionine-(S,R)-sulfoximine (hydrochloride) exerts its effects by inhibiting gamma-glutamylcysteine synthetase, the enzyme responsible for the first step in glutathione biosynthesis. This inhibition leads to a decrease in intracellular glutathione levels, affecting various cellular processes such as redox balance, detoxification, and apoptosis . The compound targets the active site of the enzyme, preventing the formation of gamma-glutamylcysteine, a precursor of glutathione .

Comparison with Similar Compounds

Comparison with Similar Compounds

DL-Buthionine-(S,R)-sulfoximine (hydrochloride) is distinguished from structurally or functionally related compounds by its specificity, mechanism, and applications. Below is a detailed comparison:

Structural Analogues: L-Buthionine-sulfoximine

- Mechanism : Unlike the racemic DL-form, L-Buthionine-sulfoximine (L-BSO) is a single enantiomer. However, the DL-form exhibits higher experimental utility due to its broader inhibitory efficacy across cell types .

- Cytotoxicity: In human melanoma cells, DL-BSO (D37 = 0.73–8.5 µM) demonstrated significantly greater toxicity than L-dopa (D37 = 12–59 µM), highlighting its selective potency in GSH-dependent malignancies .

- Applications : DL-BSO is preferred in studies requiring robust GSH depletion, such as sensitizing ovarian cancer cells to alkylating agents , while L-BSO is less frequently utilized .

Functional Analogues: N-Acetylcysteine (NAC)

- Mechanism : NAC acts as a GSH precursor, increasing intracellular thiol levels, whereas DL-BSO depletes them .

- Biological Impact :

Chemotherapeutic Synergists: Cisplatin and Melphalan

- Synergy : DL-BSO enhances the cytotoxicity of alkylating agents by 4–10 fold in ovarian cancer models, whereas cisplatin alone primarily induces apoptosis .

Plant Biology Modulators

Data Tables

Table 1: Cytotoxicity of DL-BSO vs. L-Dopa in Human Cell Lines

| Cell Line | DL-BSO D37 (µM) | L-Dopa D37 (µM) | Reference |

|---|---|---|---|

| Melanoma (MM418) | 0.73 | 1.0–4.7 | |

| Ovarian (A1847) | 8.5 | 59 | |

| Fibroblasts | 25–68 | >50 |

Table 2: Impact of DL-BSO vs. NAC on Glutathione Levels

| Compound | Concentration | GSH Change (%) | Cell Type | Reference |

|---|---|---|---|---|

| DL-BSO | 500 µM | -70% | SW480 (Colon) | |

| NAC | 1 mM | +150% | Endothelial | |

| DL-BSO + NAC | 500 µM + 2.5 mM | -40% | Endothelial |

Key Research Findings

Cancer Therapy : DL-BSO reverses melphalan resistance in ovarian cancer cells (1847ME) by depleting GSH, reducing the IC50 from 4-fold to baseline levels .

Cell Death Regulation : In U-937 cells, DL-BSO pretreatment switches cisplatin-induced apoptosis to necrosis by reducing ATP and disabling caspase activation .

Plant Development : DL-BSO improves somatic embryo maturation in white spruce by altering apical meristem redox states .

Biological Activity

DL-Buthionine-(S,R)-sulfoximine (BSO) is a potent inhibitor of glutathione (GSH) biosynthesis, primarily acting as a tool in cancer research and treatment. Its biological activity has been extensively studied, revealing its implications in modulating drug resistance, inducing oxidative stress, and affecting cellular viability across various models. This article synthesizes key findings from diverse research studies, highlighting the compound's mechanisms of action, therapeutic potential, and associated case studies.

BSO functions by inhibiting γ-glutamylcysteine synthetase, the enzyme responsible for the rate-limiting step in GSH synthesis. This inhibition leads to significant depletion of intracellular GSH levels, which is crucial for maintaining redox homeostasis and cellular defense against oxidative stress. The depletion of GSH has been linked to increased production of reactive oxygen species (ROS), ultimately causing cellular apoptosis.

Key Mechanisms:

- Inhibition of GSH Biosynthesis : BSO reduces GSH levels, enhancing sensitivity to chemotherapeutic agents by overcoming drug resistance mechanisms in tumors .

- Induction of Oxidative Stress : The reduction in GSH leads to elevated ROS levels, triggering apoptosis through pathways involving protein kinase C (PKC) activation .

- Modulation of Drug Resistance : BSO has been shown to restore the efficacy of drugs like doxorubicin in multidrug-resistant tumor models by depleting GSH .

In Vitro Studies

Studies have demonstrated varying IC50 values for BSO across different cancer cell lines:

- Melanoma : 1.9 µM

- Breast Cancer : 8.6 µM

- Ovarian Cancer : 29 µM

The IC90 for melanoma was found to be 25.5 µM, indicating that BSO can effectively induce GSH loss at clinically relevant concentrations .

In Vivo Studies

In murine models, BSO administration has shown promising results:

- Doxorubicin Efficacy : In athymic nude mice with MRP-expressing tumors, the combination of BSO and doxorubicin led to a 63% overall response rate, significantly improving outcomes compared to doxorubicin alone .

- Tumor Growth Delay : In EMT6 tumor models, BSO treatment resulted in a growth delay of 5-7 days after a single dose, demonstrating its potential as an adjunct therapy in cancer treatment .

Case Studies

- Doxorubicin Resistance Reversal :

- Oxidative Stress Induction in Cardiomyocytes :

- Survival Extension in Trypanosomiasis :

Summary Table of Biological Activities

Q & A

Q. What is the biochemical mechanism by which DL-Buthionine-(S,R)-sulfoximine (BSO) inhibits glutathione (GSH) synthesis?

BSO irreversibly inhibits γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH biosynthesis, by mimicking the structure of methionine sulfoximine. This inhibition prevents the formation of γ-glutamylcysteine, the first step in GSH production, leading to rapid intracellular GSH depletion. Dose-dependent inhibition has been demonstrated in cancer cell lines, with IC50 values of 1.9 μM (melanoma), 8.6 μM (breast cancer), and 29 μM (ovarian cancer) .

Methodological Tip : Validate enzyme inhibition using a GSH reductase recycling assay to quantify residual GSH levels post-treatment .

Q. How do I determine the optimal concentration and duration of BSO treatment for GSH depletion in my cell model?

- Dose Range : Start with 0.1–10 mM, depending on cell type (e.g., 1 mM for neuroblastoma cells over 24–72 hours) .

- Time Course : Monitor GSH depletion kinetics using fluorometric assays (e.g., monochlorobimane staining) or HPLC. In B-cell lymphoma models, 1 mM BSO reduced GSH by >95% within 12 hours .

- Controls : Include untreated cells and verify cytotoxicity using parallel assays like MTT or Alamar Blue .

Reference : Dose-response curves and time-lapsed GSH measurements are critical to avoid off-target effects .

Q. What are reliable methods to confirm successful GSH depletion after BSO treatment?

- GSH Reductase Recycling Assay : Quantifies total GSH (reduced + oxidized) via enzymatic recycling with NADPH .

- Fluorescent Probes : Use ThiolTracker Violet (ex/em 405/450 nm) for live-cell imaging or monochlorobimane for fixed cells.

- Oxidative Stress Markers : Measure reactive oxygen species (ROS) using carboxy-H2DCFDA dye, which fluoresces upon oxidation .

Validation : Correlate GSH depletion with functional outcomes, such as increased sensitivity to pro-oxidant therapies .

Advanced Research Questions

Q. How can BSO be integrated into experimental designs to study chemoresistance mechanisms?

- Combination Therapy : Pre-treat cells with BSO (e.g., 1 mM for 24 hours) before administering chemotherapeutics (e.g., cisplatin or doxorubicin). This sensitizes GSH-high tumors by disabling detoxification pathways .

- In Vivo Models : Use continuous BSO infusion (300–600 mg/kg/day in mice) to achieve >95% tumor GSH depletion without systemic toxicity .

- Mechanistic Insight : Pair BSO with inhibitors of glutathione-S-transferase (GST) to amplify oxidative stress .

Data Interpretation : Monitor apoptosis (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye) to link GSH depletion to cell death pathways .

Q. How should contradictory results in BSO-induced apoptosis across cell lines be addressed?

- Cell-Specific Factors : Baseline GSH levels vary widely (e.g., cancer stem cells often have elevated GSH). Pre-screen cell lines using GSH assays .

- Compensatory Pathways : Knock down Nrf2 or upregulate xCT (cystine/glutamate antiporter) to test redundancy in antioxidant responses .

- Experimental Conditions : Ensure consistent ROS induction by controlling media composition (e.g., cysteine-free media to limit GSH salvage) .

Case Study : In breast cancer models, BSO alone may not induce apoptosis but synergizes with ERα inhibitors by disrupting redox balance .

Q. What strategies resolve variability in BSO’s effects on mitochondrial permeability transition pores (MPTP)?

- Timing : MPTP opening occurs after 12–24 hours of BSO treatment, coinciding with ROS accumulation. Use time-lapse imaging with calcein-AM/cobalt quenching to track pore dynamics .

- Combination Stressors : Pair BSO with mitochondrial uncouplers (e.g., FCCP) to amplify membrane depolarization .

- Assay Controls : Include cyclosporine A (MPTP inhibitor) to confirm pore-specific effects .

Key Finding : BSO-induced MPTP activation is ROS-dependent and reversible with N-acetylcysteine (NAC) .

Methodological Best Practices

- Storage : Store BSO at 2–8°C in desiccated form; reconstitute in sterile water (50 mg/mL) and aliquot to avoid freeze-thaw cycles .

- Safety : Use N95 masks and gloves; BSO is a WGK 3 hazard with potential respiratory and ocular irritation .

- Troubleshooting : If GSH depletion is incomplete, verify γ-GCS inhibition via Western blot (antibodies against γ-GCS catalytic subunit) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.